1,6,11,16-Tetraoxacycloeicosane
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Overview
Description
1,6,11,16-Tetraoxacycloeicosane: is a chemical compound with the molecular formula C16H32O4 . It is a member of the crown ether family, characterized by its unique ring structure containing oxygen atoms. This compound is known for its ability to form stable complexes with various cations, making it useful in a variety of chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,6,11,16-Tetraoxacycloeicosane can be synthesized through the cyclization of diethylene glycol derivatives under specific conditions. The reaction typically involves the use of a base such as sodium hydride in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the formation of the cyclic ether structure .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions: 1,6,11,16-Tetraoxacycloeicosane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium cyanide in polar aprotic solvents.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with fewer oxygen atoms.
Substitution: Substituted products with nucleophiles replacing oxygen atoms.
Scientific Research Applications
1,6,11,16-Tetraoxacycloeicosane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,6,11,16-Tetraoxacycloeicosane primarily involves its ability to form stable complexes with cations. The oxygen atoms in the ring structure coordinate with the cations, creating a stable complex. This complexation can influence various chemical and biological processes, such as ion transport and catalysis. The molecular targets include metal cations like sodium, potassium, and calcium, which are essential for numerous physiological and chemical reactions .
Comparison with Similar Compounds
1,4,7,10-Tetraoxacyclododecane: Another crown ether with a smaller ring size, known for its ability to complex with smaller cations.
1,4,11,14-Tetraoxacycloeicosane-5,10,15,20-tetraone: A structurally similar compound with additional functional groups, offering different complexation properties.
Uniqueness: 1,6,11,16-Tetraoxacycloeicosane is unique due to its larger ring size, which allows it to complex with larger cations more effectively. Its specific ring structure and oxygen atom arrangement provide distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
IUPAC Name |
1,6,11,16-tetraoxacycloicosane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O4/c1-2-10-18-12-5-6-14-20-16-8-7-15-19-13-4-3-11-17-9-1/h1-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKMVSVNAQWQJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOCCCCOCCCCOCCCCOC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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